tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1374651-93-0
VCID: VC0113989
InChI: InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br
Molecular Formula: C10H12BrFN2O2
Molecular Weight: 291.12

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

CAS No.: 1374651-93-0

Cat. No.: VC0113989

Molecular Formula: C10H12BrFN2O2

Molecular Weight: 291.12

* For research use only. Not for human or veterinary use.

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate - 1374651-93-0

Specification

CAS No. 1374651-93-0
Molecular Formula C10H12BrFN2O2
Molecular Weight 291.12
IUPAC Name tert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate
Standard InChI InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
Standard InChI Key UPAOPDGTOQVOEK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br

Introduction

Chemical Properties and Structure

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate (CAS: 1374651-93-0) possesses a well-defined chemical structure with multiple functional groups that contribute to its reactivity and applications. The compound has a molecular formula of C10H12BrFN2O2 and a molecular weight of 291.12 g/mol. Its precise IUPAC name is tert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate.

The structural characteristics of this compound include a pyridine ring as the core, with specific substitution patterns:

  • A bromine atom at the 2-position of the pyridine ring

  • A fluorine atom at the 5-position of the pyridine ring

  • A carbamate group (Boc protected amine) at the 4-position

  • A tert-butyl group as part of the Boc protecting group

The compound's structural information can be summarized in the following table:

PropertyValue
CAS Number1374651-93-0
Molecular FormulaC10H12BrFN2O2
Molecular Weight291.12 g/mol
IUPAC Nametert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate
Standard InChIInChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
Standard InChIKeyUPAOPDGTOQVOEK-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br

The presence of both halogen atoms (bromine and fluorine) on the pyridine ring contributes significantly to the compound's electronic properties and reactivity. These electron-withdrawing groups create an electron-deficient aromatic system, making the compound particularly suitable for nucleophilic aromatic substitution reactions and various coupling reactions commonly used in medicinal chemistry synthesis.

Synthetic Applications

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate serves as a valuable building block in organic synthesis due to its multiple reactive sites. The compound's versatility stems from its unique pattern of substitution, allowing for selective chemical transformations at different positions of the pyridine ring.

Cross-Coupling Reactions

The bromine substituent at the 2-position makes this compound an excellent substrate for various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Buchwald-Hartwig amination for C-N bond formation

  • Sonogashira coupling with terminal alkynes

  • Negishi coupling with organozinc reagents

Applications in Medicinal Chemistry

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate has significant applications in medicinal chemistry as an intermediate in the synthesis of biologically active compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for drug development.

Drug Discovery Applications

This compound is particularly valuable in:

  • Fragment-based drug design where its heterocyclic core serves as a scaffold for building more complex structures

  • Structure-activity relationship (SAR) studies where systematic modifications of the pyridine core can help identify optimal substitution patterns for biological activity

  • Development of compound libraries for high-throughput screening

  • Synthesis of targeted molecules designed to interact with specific biological receptors or enzymes

Pharmaceutical Development

The fluorinated pyridine scaffold present in this compound is of particular interest in pharmaceutical development because:

  • Fluorine substitution can improve metabolic stability by blocking potential sites of oxidative metabolism

  • Fluorinated heterocycles often demonstrate enhanced membrane permeability

  • The bromine substituent provides a synthetic handle for late-stage diversification

  • The carbamate functionality can be converted to various nitrogen-containing groups common in bioactive molecules

Biological ActivityPotential MechanismsTherapeutic Applications
AntimicrobialCell wall synthesis inhibition, Membrane disruptionInfectious disease treatment
AnticancerKinase inhibition, Apoptosis inductionOncology applications
Enzyme InhibitionCovalent or non-covalent enzyme bindingVarious disease targets
Neurological ActivityInteraction with CNS receptorsCNS disorders

Structural Comparison with Similar Compounds

Understanding the properties of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate can be enhanced by comparing it with structurally similar compounds. Such comparisons provide insights into how specific structural features influence chemical reactivity and potential biological activity.

Comparative Analysis

When compared to other carbamate-protected heterocycles, several important distinctions emerge:

CompoundKey Structural DifferencesSynthetic Utility
tert-Butyl 4-bromopyridin-2-ylcarbamateCarbamate at 2-position instead of 4-position; lacks fluorineUsed in synthesis of 2-aminopyridine derivatives
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamateContains thiazole ring instead of pyridine; has formyl group instead of fluorineValuable in heterocyclic chemistry
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamateContains a benzene ring with methyl group instead of pyridineUsed in synthesis of substituted anilines

These structural differences significantly impact the reactivity profiles and potential applications of each compound. The specific positioning of functional groups on the aromatic or heterocyclic core affects electronic distribution, influencing the compound's behavior in various chemical transformations and potential biological interactions.

Chemical Reactivity Profile

The chemical reactivity of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is governed by the electronic effects of its substituents and the inherent properties of the pyridine ring system.

Electrophilic Centers

The compound contains several electrophilic centers that can react with nucleophiles:

  • The bromine-substituted carbon at the 2-position is particularly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen and the bromine atom

  • The carbamate carbonyl group can undergo nucleophilic addition reactions under certain conditions

  • The pyridine ring itself can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing substituents

Nucleophilic Sites

  • The carbamate nitrogen can act as a nucleophile under basic conditions when deprotonated

  • The pyridine nitrogen, while participating in the aromatic system, retains some nucleophilic character and can coordinate to metals or react with strong electrophiles

This dual electrophilic and nucleophilic character makes the compound versatile in various synthetic transformations.

Research Findings and Future Directions

Research on tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is ongoing, with a focus on its applications in drug development and biological studies. The compound's unique structural features make it valuable for targeted synthesis and biological investigations, contributing to advancements in medicinal chemistry.

Current Research Areas

Current research involving this compound and its derivatives focuses on:

  • Development of efficient synthetic methodologies to access this and related compounds

  • Exploration of novel cross-coupling reactions to create diverse libraries of compounds

  • Investigation of structure-activity relationships in derivatives with potential pharmaceutical applications

  • Application in the synthesis of compounds targeting specific biological pathways involved in disease

Future Research Directions

Potential future research directions may include:

  • Exploring green chemistry approaches to synthesize this compound more efficiently and sustainably

  • Developing flow chemistry protocols for continuous production

  • Investigating computational approaches to predict reactivity and biological activity

  • Expanding applications beyond medicinal chemistry into materials science or agrochemicals

The continued exploration of this compound's chemistry will likely yield new insights into both synthetic methodology and potential therapeutic applications.

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